molecular formula C8H15I B1601657 8-Iodooct-1-ene CAS No. 38380-55-1

8-Iodooct-1-ene

Cat. No.: B1601657
CAS No.: 38380-55-1
M. Wt: 238.11 g/mol
InChI Key: XBRJYHWTXTYAOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Iodooct-1-ene is a chemical compound with the molecular formula C8H15I . It has a molecular weight of 238.11 . It is typically used for research and development purposes .


Synthesis Analysis

The synthesis of this compound can be achieved through a process involving 1-octyne, DIBAL, and iodine . The reaction is heated to 50 °C for 3 hours, then quenched with sulfuric acid . The resulting product is then distilled to yield this compound .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H15I/c1-2-3-4-5-6-7-8-9/h2H,1,3-8H2 . This indicates that the molecule consists of 8 carbon atoms, 15 hydrogen atoms, and 1 iodine atom .


Chemical Reactions Analysis

This compound can participate in various chemical reactions. For instance, it can be involved in copper-catalyzed cyanation of alkyl iodides . It can also be used in the synthesis of (Z)-non-2-enenitrile .


Physical And Chemical Properties Analysis

This compound is a pale-yellow to yellow-brown liquid . It should be stored at a temperature between 2-8 °C . The exact physical and chemical properties such as boiling point, melting point, and density are not specified in the sources retrieved.

Scientific Research Applications

  • Chiral Catalysis and Oxidative Spirolactonization : In a study by Uyanik, Yasui, and Ishihara (2010), a chiral catalyst based on iodosylarene was designed for the enantioselective Kita oxidative spirolactonization of 1-naphthol derivatives. This process demonstrates the utility of iodine derivatives in asymmetric synthesis, highlighting the potential application of 8-Iodooct-1-ene in similar contexts (Uyanik, Yasui, & Ishihara, 2010).

  • Formation of Tungsten Complexes : Barnett et al. (1996) explored the reaction of a zwitterion with iodine to produce tungsten complexes. This indicates the role of iodine derivatives in the formation of complex organometallic structures, which could be relevant to the use of this compound (Barnett et al., 1996).

  • Capture of Volatile Iodine : Sava et al. (2011) presented a study on capturing molecular iodine within a metal-organic framework, highlighting the potential of iodine compounds in environmental applications such as the capture and storage of radioiodine, a common byproduct in nuclear reactors and accidents (Sava et al., 2011).

  • Microwave-Accelerated Green Chemistry : Shieh, Dell, and Repic (2001) discussed the role of 1,8-Diazabicyclo[5.4.0]undec-7-ene in microwave-accelerated green chemistry, highlighting the efficiency of iodine derivatives in catalyzing methylation reactions under mild conditions (Shieh, Dell, & Repic, 2001).

  • Direct Electrical Detection of Iodine Gas : Small and Nenoff (2017) demonstrated the use of impedance spectroscopy for the real-time adsorption of iodine gas by a metal-organic framework-based sensor. This suggests the potential of this compound in the development of highly selective sensors for detecting environmental toxins (Small & Nenoff, 2017).

  • Solar Cell Efficiency Improvement : Lee et al. (2008) discovered that processing additives like 1,8-diiodooctane can significantly improve the efficiency of bulk heterojunction solar cells. The use of iodine derivatives, such as this compound, could potentially enhance the performance of solar energy devices (Lee et al., 2008).

  • Ratiometric Fluorescent Probes : Li et al. (2016) synthesized 1,8-naphthalimide derivatives for specific detection of ClO- with changes in optical and fluorescence spectral behavior. This research suggests the use of iodine derivatives in the development of sensitive and selective chemical sensors (Li et al., 2016).

  • Environmental Concentrations of Engineered Nanomaterials : Gottschalk, Sun, and Nowack (2013) reviewed environmental concentrations of engineered nanomaterials, including TiO2 and ZnO nanoparticles. The role of iodine derivatives, potentially including this compound, in the environmental fate of these materials is an area of active research (Gottschalk, Sun, & Nowack, 2013).

Safety and Hazards

Safety data sheets indicate that 8-Iodooct-1-ene should be handled with care to avoid dust formation and inhalation of mist, gas, or vapors . Contact with skin and eyes should be avoided, and chemical impermeable gloves should be worn during handling . In case of accidental ingestion or inhalation, immediate medical attention is advised .

Properties

IUPAC Name

8-iodooct-1-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15I/c1-2-3-4-5-6-7-8-9/h2H,1,3-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBRJYHWTXTYAOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCCCCCI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50551911
Record name 8-Iodooct-1-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50551911
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38380-55-1
Record name 8-Iodooct-1-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50551911
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

8-Iodooct-1-ene was prepared by refluxing 5 g of 8-bromooct-1-ene (26 mmol) and 10 g of sodium iodide in 50 ml of acetone for 1 hour. The acetone was stripped and the residue was partitioned between water and ether. The aqueous phase was washed with brine, dried over magnesium sulfate and stripped to give 5.66 g of 8-iodooct-1-ene.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
8-Iodooct-1-ene
Reactant of Route 2
Reactant of Route 2
8-Iodooct-1-ene
Reactant of Route 3
8-Iodooct-1-ene
Reactant of Route 4
8-Iodooct-1-ene
Reactant of Route 5
8-Iodooct-1-ene
Reactant of Route 6
8-Iodooct-1-ene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.